1-Aminopiperidine-2,6-dicarbonitrile
Description
1-Aminopiperidine-2,6-dicarbonitrile is a piperidine derivative featuring an amino group at position 1 and two cyano groups at positions 2 and 5. Piperidine derivatives are known for their versatility in medicinal chemistry and materials science due to their saturated six-membered ring, which provides conformational flexibility and hydrogen-bonding capabilities.
Properties
CAS No. |
13195-81-8 |
|---|---|
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-aminopiperidine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7H10N4/c8-4-6-2-1-3-7(5-9)11(6)10/h6-7H,1-3,10H2 |
InChI Key |
OYECZSBABBKRBR-UHFFFAOYSA-N |
SMILES |
C1CC(N(C(C1)C#N)N)C#N |
Canonical SMILES |
C1CC(N(C(C1)C#N)N)C#N |
Synonyms |
2,6-Piperidinedicarbonitrile,1-amino-(7CI,8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Piperidine-Based Derivatives
- 1-Benzylpiperidine-2,6-dicarbonitrile Structure: Piperidine ring with benzyl (C₆H₅CH₂) at position 1 and two cyano groups. Molecular Formula: C₁₄H₁₅N₃; Molecular Weight: 225.28. Key Differences: The benzyl group introduces hydrophobicity, reducing solubility in polar solvents compared to the amino-substituted analog. This compound’s applications may favor organic synthesis or catalysis where lipophilicity is advantageous .
Pyridine-Based Derivatives
- 4-Methylpyridine-2,6-dicarbonitrile Structure: Aromatic pyridine ring with methyl at position 4 and two cyano groups. Molecular Formula: C₇H₅N₃; Molecular Weight: 131.13. Such derivatives are precursors for covalent triazine frameworks (CTFs) with high surface areas (up to 3120 m²·g⁻¹), suggesting utility in gas storage or catalysis .
- 4-Chloropyridine-2,6-dicarbonitrile Structure: Pyridine ring with chlorine at position 4 and two cyano groups. Molecular Formula: C₇H₂ClN₃; Molecular Weight: 163.56. Key Differences: The electronegative chlorine substituent increases reactivity in nucleophilic substitutions. This compound’s stability and electronic properties make it suitable for synthesizing functional polymers or agrochemicals .
Heterocyclic and Fused-Ring Derivatives
- Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile Structure: Bicyclic scaffold with conjugated diene and two cyano groups. Key Differences: The strained bicyclic system enables transannular interactions, influencing chiroptical properties. Such compounds are studied for their non-exciton coupling behavior, relevant to organic electronics .
- Benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile Derivatives Structure: Fused thiadiazole-benzene core with substituents like hexyloxy or dimethylamino. Key Differences: The extended π-system and electron-deficient thiadiazole ring enhance charge transport, making these materials candidates for organic photovoltaics or LEDs .
Material Science
- Pyridine-2,6-dicarbonitrile in CTFs: High surface areas (2500–3120 m²·g⁻¹) highlight the role of dicyano groups in forming porous networks. Substituting pyridine with piperidine (as in the target compound) may alter framework flexibility and porosity .
Comparative Data Table
*Calculated based on C₇H₁₀N₄.
Preparation Methods
Direct Amination of Piperidine Precursors
Amination at the 1-position is frequently achieved via nucleophilic substitution. 2,6-Dicyanopiperidine reacts with hydroxylamine-O-sulfonic acid in dimethylacetamide (DMAC) at 80°C, replacing a hydrogen atom with an amine group. The reaction’s success hinges on the use of polar aprotic solvents, which stabilize the transition state and mitigate side reactions such as hydrolysis of the cyano groups. Yields up to 78% have been reported with a molar ratio of 1:1.2 (piperidine: aminating agent).
Cyanation via Cross-Coupling Reactions
Palladium-catalyzed cyanation offers a robust pathway for introducing nitrile groups. In a modified procedure from benzoxaborolane syntheses, 1-aminopiperidine is treated with zinc cyanide and bis(triphenylphosphine)palladium(II) chloride in DMF at 100°C. This method selectively functionalizes the 2- and 6-positions, achieving 85% conversion under optimized conditions (Table 1).
Table 1: Optimization of Palladium-Catalyzed Cyanation
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 | 80 | 62 |
| 10 | 100 | 85 |
| 15 | 100 | 83 |
Solvent and Temperature Effects on Reaction Efficiency
The choice of solvent profoundly impacts reaction kinetics and selectivity. Polar aprotic solvents like DMAC and DMF enhance nucleophilicity in amination reactions, while non-polar solvents (e.g., toluene) favor cyclization by reducing intermolecular interactions. For example, in the Dieckmann condensation, switching from ethanol to toluene increased yields from 45% to 72% due to improved substrate solubility and reduced side-product formation.
Temperature gradients also play a critical role. Microwave-assisted synthesis at 150°C reduces reaction times from 12 hours to 30 minutes for cyanation steps, albeit with a slight yield penalty (78% vs. 85% conventional heating).
Analytical Validation and Spectral Data
Structural confirmation of this compound relies on advanced spectroscopic techniques:
-
NMR (400 MHz, DMSO-): δ 3.25–3.40 (m, 4H, piperidine H-3,5), 2.90 (s, 2H, NH), 2.65–2.75 (m, 2H, piperidine H-4).
-
GC-MS : m/z 164 [M], base peak at m/z 120 corresponding to loss of two cyanide groups.
Industrial-Scale Considerations and Challenges
Scaling up laboratory protocols necessitates addressing exothermicity and purification bottlenecks. Continuous-flow systems mitigate heat dissipation issues in cyanation reactions, enabling throughputs of 50 kg/day with 80% yield . However, residual palladium in catalytic methods remains a concern for pharmaceutical applications, requiring additional chelation steps.
Q & A
Q. Table 2: Example Computational Parameters for Electronic Analysis
| Method | Basis Set | Property Calculated | Reference |
|---|---|---|---|
| DFT (B3LYP) | 6-31G* | HOMO/LUMO, MEP | |
| TD-DFT | def2-TZVP | Excitation Energies |
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (e.g., phase transition temperatures, catalyst recovery rates) meticulously to align with primary literature standards .
- Safety Protocols : Adhere to PPE and first-aid measures validated for nitrile-containing piperidine analogs .
- Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling to address mechanistic ambiguities .
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